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molecular formula C10H16N2 B8763157 1-Cyclohexylmethyl-1H-imidazole

1-Cyclohexylmethyl-1H-imidazole

Cat. No. B8763157
M. Wt: 164.25 g/mol
InChI Key: KMPWYLDBCZNFAK-UHFFFAOYSA-N
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Patent
US04284641

Procedure details

Bromomethylcyclohexane (39.8 g; 0.225 mole) was added dropwise to a refluxing solution of imidazole (13.6 g; 0.2 mole) and sodium (4.6 g; 0.2 mole) in absolute ethanol (100 ml). After addition the reaction mixture was heated under reflux for a further 5 hours. After this period the mixture was cooled and the solvent evaporated under reduced pressure. The residue was taken up in water (150 ml), washed with ether (50 ml) and extracted with chloroform (3×50 ml). The combined chloroform extracts were dried over anhydrous magnesium sulphate and evaporated under reduced pressure to leave a residual yellow oil as crude product which was purified to give the product as a colourless oil b.p. 86°-90° C./0.2 mmHg. The product solidified on cooling, m.p. 25° to 30° C.
Quantity
39.8 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH:3]1[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1.[NH:9]1[CH:13]=[CH:12][N:11]=[CH:10]1.[Na]>C(O)C>[CH:3]1([CH2:2][N:9]2[CH:13]=[CH:12][N:11]=[CH:10]2)[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1 |^1:13|

Inputs

Step One
Name
Quantity
39.8 g
Type
reactant
Smiles
BrCC1CCCCC1
Name
Quantity
13.6 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
4.6 g
Type
reactant
Smiles
[Na]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a further 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After this period the mixture was cooled
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure
WASH
Type
WASH
Details
washed with ether (50 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined chloroform extracts were dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to leave a residual yellow oil as crude product which
CUSTOM
Type
CUSTOM
Details
was purified

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)CN1C=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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